molecular formula C15H15ClN2O3S B4401211 N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide

N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide

Cat. No. B4401211
M. Wt: 338.8 g/mol
InChI Key: PNAQJELVVZATCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as CESB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CESB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.84 g/mol.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 and histone deacetylase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments such as its high purity, stability, and solubility in organic solvents. However, this compound has some limitations such as its high cost and limited availability. This compound also has a low aqueous solubility, which can limit its application in certain experiments.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide. One potential direction is to explore the use of this compound as a potential drug candidate for the treatment of inflammatory diseases and cancer. Another direction is to investigate the use of this compound as a building block for the synthesis of novel materials with unique properties. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the research on this compound has shown promising results and has the potential to contribute to the development of new drugs and materials.

Scientific Research Applications

N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory agent and a potential drug candidate for the treatment of cancer. This compound has also been used in material science as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, this compound has been used as a standard reference material for the calibration of mass spectrometers.

properties

IUPAC Name

N-(3-chlorophenyl)-4-(ethylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-2-22(20,21)18-13-8-6-11(7-9-13)15(19)17-14-5-3-4-12(16)10-14/h3-10,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAQJELVVZATCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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